Another approach involves its use as a precursor in synthesizing lifitegrast, a drug used to treat dry eye disease. In this process, 5,7-dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, a derivative of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, serves as a key intermediate. []
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline can undergo amide formation reactions with carboxylic acids or their activated derivatives, such as acid chlorides. This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the amine group. []
As a substrate for rabbit lung N-methyltransferase, 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can be N-methylated using S-adenosyl-L-methionine-methyl-14C as the methyl donor. This reaction highlights its potential in studying enzyme kinetics and substrate specificity. [, ]
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a crucial intermediate in synthesizing lifitegrast, a drug approved for treating dry eye disease. Its efficient synthesis is essential for large-scale drug production. [, ]
Derivatives of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline, specifically the 2-substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazide analogs, have shown potential antimycobacterial activity against Mycobacterium tuberculosis. Notably, compound 10A25, containing a biphenyl moiety, exhibited significant inhibition. []
Both 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride and its analog, 8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride (LY134046), act as efficient substrates for rabbit lung N-methyltransferase. This property makes them valuable tools for studying this enzyme's kinetics and substrate specificity. Additionally, their high affinity as competitive inhibitors for norepinephrine N-methyltransferase suggests potential similarities in the active sites of these two enzymes. [, ]
5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline serves as a key building block in the synthesis of the novel anticonvulsant SB-406725A (3-acetyl-N-(5,8-dichloro-1,2,3,4-tetrahydro-7-isoquinolinyl)-4-(1-methylethoxy)-benzamide hydrochloride). The developed synthetic route has been successfully implemented on a pilot-plant scale, highlighting its practical application in drug development. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: